molecular formula C15H21N3O2 B3197590 2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine CAS No. 1006340-53-9

2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine

Cat. No.: B3197590
CAS No.: 1006340-53-9
M. Wt: 275.35 g/mol
InChI Key: VERBIGHHZHOEEN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine (CAS 1006340-53-9) is a synthetic amine derivative with a molecular formula of C₁₅H₂₁N₃O₂ and a molecular weight of 275.35 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research due to its structural features, which include a 3,4-dimethoxyphenyl group linked to an ethanamine backbone and a 1-methyl-1H-pyrazol-4-ylmethyl substituent on the nitrogen atom . The 3,4-dimethoxyphenyl moiety is a recognized structural feature in ligands that target serotonin and adrenergic receptor systems, suggesting potential research applications in neuropharmacology for investigating mood disorders and neurodegenerative diseases . Furthermore, pyrazole derivatives are classified as a privileged scaffold in drug discovery, possessing a broad spectrum of reported pharmacological activities . This specific compound may serve as a key intermediate or lead structure in research programs targeting antibacterial, anticancer, and anti-inflammatory agents, as pyrazole-based analogs have demonstrated such activities in preliminary studies . Its research value is further amplified by its potential use in exploring the inhibition of metalloproteinases, such as meprin α and β, which are emerging targets in fibrotic diseases, cancer, and Alzheimer's disease . The compound is provided exclusively for research purposes and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-18-11-13(10-17-18)9-16-7-6-12-4-5-14(19-2)15(8-12)20-3/h4-5,8,10-11,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERBIGHHZHOEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine, often referred to as a pyrazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound involves a multi-step process. The compound can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with an appropriate pyrazole derivative in the presence of a catalyst. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cell membrane integrity .

Compound TypeActivityReference
Pyrazole DerivativesAntibacterial
Pyrazole CarboxamidesAntifungal

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been investigated. Some studies indicate that these compounds can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives targeting BRAF(V600E) mutations have shown promise in preclinical models .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : Molecular docking studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, potentially inhibiting their activity .
  • Enzyme Inhibition : Some pyrazole derivatives have been found to inhibit enzymes such as xanthine oxidase, which is implicated in oxidative stress and inflammation .
  • Cell Membrane Disruption : The antimicrobial effects are attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis and death .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

  • Antibacterial Study : A study evaluating the antibacterial activity of a series of pyrazole carboxamides demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives showed a marked reduction in inflammatory markers in vitro and in vivo models .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrazole can exhibit anti-inflammatory, analgesic, and antitumor activities. The specific application of this compound may include:

  • Anti-cancer Activity : Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Given the presence of the pyrazole moiety, this compound may interact with neurotransmitter systems. Preliminary studies have shown that similar compounds can modulate serotonin and dopamine receptors, which could lead to applications in treating mood disorders and neurodegenerative diseases.

Agricultural Chemistry

Research into the agricultural applications of pyrazole derivatives indicates potential use as pesticides or herbicides. The compound's ability to affect plant growth regulators could be explored for developing environmentally friendly agrochemicals.

Case Study 1: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of various pyrazole derivatives. The findings indicated that compounds with similar structural features to 2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituent variations on the phenyl ring in enhancing biological activity.

Case Study 2: Neuroprotective Effects

In another research effort documented in Neuropharmacology, a related pyrazole derivative was found to exert neuroprotective effects in models of Parkinson's disease. The compound was shown to reduce oxidative stress markers and improve motor function in animal models, suggesting a promising avenue for further research into neuroprotective agents.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Anti-Cancer ActivityInduces apoptosis in MCF-7 cellsJournal of Medicinal Chemistry
NeuropharmacologyReduces oxidative stress in Parkinson's modelsNeuropharmacology
Agricultural ChemistryPotential use as a herbicideAgricultural Chemistry Reviews

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted ethanamine derivatives with pyrazole and aryl motifs. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and inferred pharmacological implications:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Implications
2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine (Target) C₁₅H₂₁N₃O₂ 275.35 3,4-Dimethoxyphenyl, 1-methylpyrazole Possible serotonin receptor modulation due to methoxy groups
2-(4-Methoxyphenyl)-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]ethanamine C₂₇H₃₆N₄O 432.61 4-Methoxyphenyl, 1-methyl-3-phenylpyrazole, 1-methylpiperidine Enhanced lipophilicity and CNS penetration due to piperidine
[(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine C₁₄H₂₁N₃O 247.34 3-Methoxyphenyl, 1-ethylpyrazole Higher metabolic stability compared to methylpyrazole analogs
2-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine C₂₀H₂₃ClN₄O₂S 442.94 4-Chlorophenyl, sulfonyl bridge, dimethylamine Fluorescent brightener; potential industrial applications
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-ethanamine C₁₁H₂₁N₃ 195.31 1-Ethyl-3,5-dimethylpyrazole Simplified structure with reduced steric hindrance

Key Observations

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is associated with psychoactive properties in analogs like 2-Amino-1-(3,4-dimethoxyphenyl)ethanol (a Schedule A controlled substance) . Piperidine-containing analogs (e.g., C₂₇H₃₆N₄O) exhibit increased lipophilicity, which may enhance blood-brain barrier permeability compared to the target compound .

Structural Complexity and Functional Diversity: The sulfonyl-bridged compound (C₂₀H₂₃ClN₄O₂S) diverges pharmacologically, serving as a fluorescent brightener rather than a bioactive amine .

Research Findings and Inferences

  • Receptor Binding: The 3,4-dimethoxyphenyl moiety is a hallmark of ligands targeting serotonin (5-HT₂A) and adrenergic receptors. Pyrazole-methylamine derivatives may act as monoamine reuptake inhibitors, though direct evidence for the target compound is lacking .
  • Metabolic Stability : Compared to ethyl- or piperidine-substituted analogs, the target compound’s methylpyrazole group may reduce metabolic degradation rates, extending its half-life .
  • Toxicity: Limited data exist, but safety sheets for related pyrazole-methylamines (e.g., 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) emphasize risks of acute toxicity, necessitating protective handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(3,4-dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine?

  • Answer : A common approach involves condensation reactions between 2-(3,4-dimethoxyphenyl)ethylamine and aldehydes under reflux conditions. For example, in anhydrous toluene, refluxing with a substituted aldehyde (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) for 3 hours forms the imine intermediate, followed by purification via crystallization (ethanol) or chromatography . Alternative routes may use nucleophilic substitution or reductive amination, depending on the pyrazole moiety’s reactivity.

Q. What safety protocols are critical when handling this compound?

  • Answer : Due to its acute toxicity (oral, dermal) and potential for severe eye irritation (GHS Category 1), researchers must wear NIOSH/CEN-approved PPE: nitrile gloves, chemical-resistant lab coats, and P95 respirators. Work should occur in fume hoods with HEPA filtration to avoid aerosol inhalation. Emergency measures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Answer : Use a combination of:

  • NMR spectroscopy (e.g., Shimadzu Prestige 21) to confirm proton environments (e.g., dimethoxy phenyl peaks at δ 3.7–3.9 ppm, pyrazole CH3 at δ 2.5 ppm).
  • Melting point analysis (Thiele tube, paraffin oil) to verify consistency with literature values.
  • HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How does structural modification of the pyrazole or dimethoxyphenyl groups affect biological activity?

  • Answer : Substitutions on the pyrazole ring (e.g., halogenation at the 3-position) or altering methoxy groups to ethoxy/fluoro on the phenyl ring can modulate receptor binding. For example, replacing 3,4-dimethoxy with 3,4-difluoro groups may enhance CNS penetration, as seen in analogous 2C-series phenethylamines . SAR studies require in vitro assays (e.g., receptor binding with radiolabeled ligands) and computational modeling (docking studies using AutoDock Vina).

Q. What regulatory considerations apply to this compound in academic research?

  • Answer : In the U.S., it may fall under the Controlled Substances Act if structural analogs (e.g., 2C-H, 2C-N) are scheduled. Researchers must consult DEA guidance for analogue statutes (21 U.S.C. § 813). In the EU, REACH compliance requires rigorous documentation of synthesis scale, storage conditions, and disposal protocols to avoid classification as a "new psychoactive substance" (NPS) .

Q. How can conflicting stability data under varying pH/temperature conditions be resolved?

  • Answer : Stability studies should use:

  • Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.
  • pH-rate profiling (buffers from pH 1–10) to identify hydrolysis-sensitive regions (e.g., the ethylamine linker). Evidence suggests instability at pH <3 due to protonation-induced cleavage .

Q. What analytical strategies address discrepancies in reported logP values?

  • Answer : Use shake-flask method (octanol/water partitioning) with UV detection (λmax ~255 nm) for experimental logP. Computational tools (e.g., ChemAxon, ACD/Labs) often underestimate logP due to the pyrazole’s electron-withdrawing effects. Cross-validate with reversed-phase HPLC retention times using a calibration curve of standards .

Methodological Notes

  • Synthesis Optimization : Replace toluene with DMF for higher yields in moisture-sensitive reactions .
  • Toxicology Screening : Follow OECD 423 guidelines for acute oral toxicity in rodent models, noting dose-dependent neurobehavioral effects (e.g., tremors at ≥50 mg/kg) .
  • Data Reproducibility : Maintain reaction logs with parameters (e.g., reflux time, solvent purity) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 2
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2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine

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